molecular formula C19H25N5O B12228768 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine

Cat. No.: B12228768
M. Wt: 339.4 g/mol
InChI Key: UAANBSCLXOUPNN-UHFFFAOYSA-N
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Description

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Construction of the pyrimidine ring: This often involves condensation reactions between appropriate amines and carbonyl compounds.

    Introduction of the cyclopropylpyridazine moiety: This step may involve the use of cyclopropyl-containing reagents and pyridazine derivatives, often through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halides or other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives.

Uniqueness

4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine is unique due to its combination of structural features, including the cyclopropylpyridazine moiety and the specific arrangement of functional groups. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(2-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C19H25N5O/c1-13(2)19-20-9-7-17(21-19)24-10-8-14(11-24)12-25-18-6-5-16(22-23-18)15-3-4-15/h5-7,9,13-15H,3-4,8,10-12H2,1-2H3

InChI Key

UAANBSCLXOUPNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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